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Abstract
Endosidin 2 (ES2) is a small molecule inhibitor that has emerged as a valuable tool for

studying membrane trafficking in plant cells. Its primary target is the exocyst complex subunit

EXO70, a key component of the machinery responsible for tethering vesicles to the plasma

membrane for exocytosis. This guide provides an in-depth technical overview of the effects of

Endosidin 2 on the auxin efflux carrier PIN-FORMED 2 (PIN2), a crucial protein for polar auxin

transport and root gravitropism. ES2 disrupts the delicate balance of PIN2 trafficking by

accelerating its endocytosis, impeding its recycling to the plasma membrane, and ultimately

redirecting it for vacuolar degradation. This leads to a significant reduction in PIN2 abundance

at the plasma membrane and the formation of intracellular aggregates known as ES2 bodies.

The following sections detail the quantitative effects of ES2 on PIN2, provide comprehensive

experimental protocols for studying these effects, and illustrate the involved signaling pathways

and experimental workflows.

Quantitative Effects of Endosidin 2 on PIN2
The application of Endosidin 2 to Arabidopsis thaliana roots induces several measurable

changes in the localization and trafficking of the PIN2 protein. These effects are dose- and

time-dependent.
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Parameter Treatment Observation Reference

PIN2-GFP

Fluorescence at

Plasma Membrane

40 µM ES2 for 2

hours

Significant reduction

in fluorescence

intensity.[1][2]

[1][2]

20 µM ES2-14 for 2

hours

Significant reduction

in fluorescence

intensity.[2]

[2]

50 µM ES2

Time-dependent

decrease in PM signal

intensity.[3][4]

[3][4]

PIN2 Internalization 50 µM ES2

Accelerated

disappearance of the

photoconverted red

PIN2 population from

the plasma

membrane.[3][4]

[3][4]

PIN2 Secretion 50 µM ES2

Inhibited recovery of

the newly synthesized

green PIN2 pool at the

plasma membrane.[3]

[4]

[3][4]

Intracellular PIN2

Accumulation

50 µM ES2 for 1.5-3

hours

Formation of

abnormal cytoplasmic

aggregates (ES2As or

ES2 bodies).[1]

[1]

40 µM ES2 for 2

hours

Accumulation of PIN2-

GFP in

ARA7/RabF2b-

marked late

endosomes/pre-

vacuolar

compartments.[1][2]

[1][2]
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Vacuolar Targeting of

PIN2
50 µM ES2

Appearance of both

newly synthesized

(green) and

endocytosed (red)

PIN2-Dendra2

populations in

vacuoles.[3][5][6]

[3][5][6]

Golgi Apparatus

Morphology
50 µM ES2

Golgi stacks acquire a

cup-shape or circular

form, surrounded by

vesicles.[5][7]

[5][7]

Effect on other PIN

proteins

50 µM ES2 for 1.5-3

hours

PIN3 and PIN4 also

form cytoplasmic

aggregates.[1][5]

[1][5]

Specificity of ES2 50 µM ES2

Does not affect the

localization of SYT1

protein.[1][5]

[1][5]

Reversibility of ES2

effect

50 µM ES2 for 2

hours, followed by

washout

PIN2 containing

aggregates disappear

within an hour, and

plasma membrane

signal intensity

increases.[6]

[6]

Experimental Protocols
Analysis of PIN2 Trafficking using Photoconvertible
Dendra2 Tag
This protocol allows for the simultaneous visualization of newly synthesized and endocytosed

pools of PIN2.

Materials:

Arabidopsis thaliana seedlings expressing PIN2-Dendra2.
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Agar plates with appropriate growth medium.

Endosidin 2 (ES2) stock solution (e.g., 50 mM in DMSO).

Confocal laser scanning microscope with 488 nm and 561 nm lasers, and a 405 nm laser for

photoconversion.

Methodology:

Grow PIN2-Dendra2 seedlings vertically on agar plates for 5-7 days.

Mount a seedling in a chamber with liquid growth medium.

Image the root epidermal cells in the green (pre-conversion) and red channels to establish a

baseline.

Select a region of interest (ROI) at the plasma membrane of epidermal cells.

Photoconvert the Dendra2 protein in the ROI from a green to a red fluorescent state using a

405 nm laser.

Immediately after conversion, acquire images in both green and red channels.

Add ES2 to the medium to a final concentration of 50 µM.

Acquire time-lapse images in both channels at regular intervals (e.g., every 15-30 minutes)

for up to 3 hours.

Analysis:

Quantify the fluorescence intensity of the red signal at the plasma membrane over time to

measure the rate of endocytosis.

Quantify the fluorescence intensity of the green signal at the plasma membrane over time

to measure the rate of delivery of newly synthesized PIN2.

Observe the localization of both green and red signals in intracellular compartments

(ES2As and vacuoles).
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Co-localization with Endocytic Tracer FM4-64
This protocol helps to determine if the ES2-induced PIN2 aggregates are of endocytic origin.

Materials:

Arabidopsis thaliana seedlings expressing PIN2-GFP.

FM4-64 stock solution (e.g., 2 mM in water).

Endosidin 2 (ES2) stock solution.

Cycloheximide (optional, to inhibit protein synthesis).

Confocal microscope.

Methodology:

Prepare a working solution containing 50 µM ES2 and 2 µM FM4-64 in liquid growth

medium.

(Optional) Pre-treat seedlings with 50 µM cycloheximide for 30 minutes to block the

synthesis of new PIN2-GFP.

Mount a seedling and treat with the ES2 and FM4-64 solution.

Image the root epidermal cells at different time points (e.g., 30 minutes, 1.5 hours).

Observe the co-localization of the green PIN2-GFP signal and the red FM4-64 signal in the

intracellular aggregates.

Analysis:

Use image analysis software to calculate a Pearson's correlation coefficient to quantify the

degree of co-localization between the green and red channels within the ES2As.

Signaling Pathways and Experimental Workflows
Endosidin 2's Mechanism of Action on PIN2 Trafficking
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Caption: Mechanism of Endosidin 2 action on PIN2 trafficking.

Experimental Workflow for Photoconversion Assay
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Data Analysis

Start:
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Pre-conversion Imaging
(Green & Red Channels)
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(405 nm Laser)

Post-conversion Imaging
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Add Endosidin 2 (50 µM)

Time-lapse Confocal Microscopy
(up to 3 hours)

Quantify Red PM Signal
(Endocytosis Rate)

Quantify Green PM Signal
(Secretion Rate)

Observe Intracellular
Localization (ES2As, Vacuole)

Click to download full resolution via product page

Caption: Workflow for the PIN2-Dendra2 photoconversion experiment.

Conclusion
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Endosidin 2 serves as a potent inhibitor of exocytosis by targeting the EXO70 subunit of the

exocyst complex. Its well-documented effects on the auxin transporter PIN2 make it an

invaluable chemical tool for dissecting the complexities of protein trafficking in plants. By

accelerating endocytosis and inhibiting the recycling of PIN2, ES2 effectively depletes this

crucial transporter from the plasma membrane, leading to downstream physiological

consequences. The provided data, protocols, and diagrams offer a comprehensive resource for

researchers aiming to utilize Endosidin 2 in their studies of membrane dynamics, auxin

biology, and vesicle trafficking. The reversibility of ES2's effects further enhances its utility as a

tool for temporal studies of these processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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